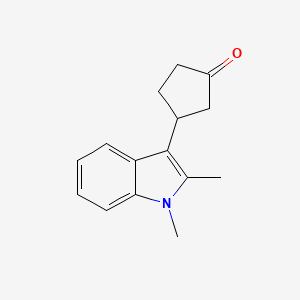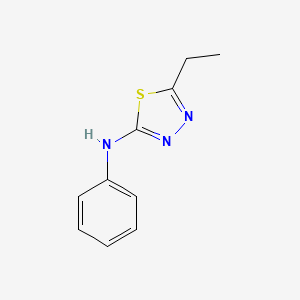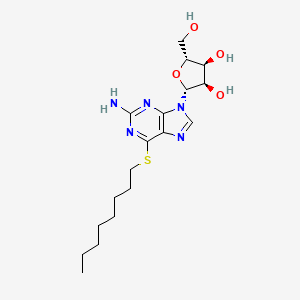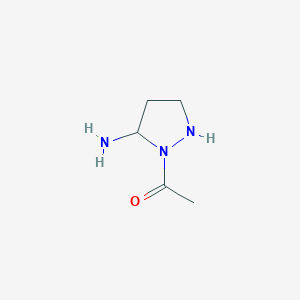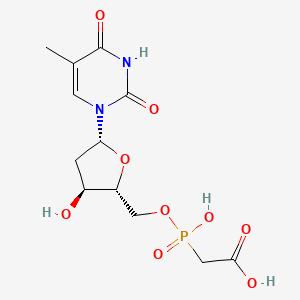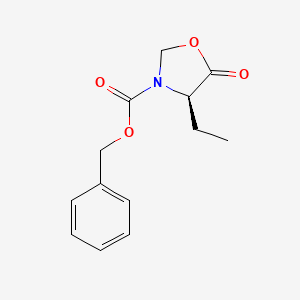
3-Pyrrolidinebutanal, 3-methyl-2,4-dioxo-1-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal is an organic compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with a benzyl group, a methyl group, and a butanal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, with suitable carbonyl compounds.
Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction, where a benzyl halide reacts with the pyrrolidine ring in the presence of a base.
Addition of the Methyl Group: The methyl group can be added through alkylation reactions using methyl halides or other methylating agents.
Attachment of the Butanal Group: The butanal group can be introduced through an aldol condensation reaction, where an aldehyde reacts with the pyrrolidine ring.
Industrial Production Methods
Industrial production of 4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanoic acid.
Reduction: 4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the biological activity of pyrrolidine derivatives.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Benzyl-2,4-dioxopyrrolidin-3-yl)butanal: Lacks the methyl group at the 3-position of the pyrrolidine ring.
4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanoic acid: The aldehyde group is oxidized to a carboxylic acid.
4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanol: The aldehyde group is reduced to an alcohol.
Uniqueness
4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal is unique due to the presence of both a benzyl group and a butanal group on the pyrrolidine ring, which can impart distinct chemical and biological properties
Propriétés
Numéro CAS |
674347-57-0 |
|---|---|
Formule moléculaire |
C16H19NO3 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
4-(1-benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal |
InChI |
InChI=1S/C16H19NO3/c1-16(9-5-6-10-18)14(19)12-17(15(16)20)11-13-7-3-2-4-8-13/h2-4,7-8,10H,5-6,9,11-12H2,1H3 |
Clé InChI |
XMOCWSXHCFWUJT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)CN(C1=O)CC2=CC=CC=C2)CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




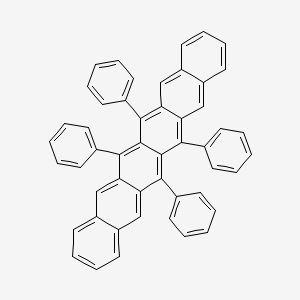
![2H-Pyran-3-carbonitrile, 6-[1,1'-biphenyl]-4-yl-2-oxo-4-(1-pyrrolidinyl)-](/img/structure/B12913903.png)


